molecular formula C22H23ClFN3O2 B1676593 Milenperone CAS No. 59831-64-0

Milenperone

Cat. No. B1676593
CAS RN: 59831-64-0
M. Wt: 415.9 g/mol
InChI Key: DBESQBZOXMCXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Milenperone is a dopamine receptor antagonist that was studied as an antipsychotic drug . It has been involved in clinical trials for the management of aggressive behavior in alcoholics and epileptics . It has also been evaluated for its effect on the aggressive behavior of psychogeriatric patients .


Synthesis Analysis

The synthesis of Milenperone involves a reaction between 3-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl methanesulfonate and (4-fluorophenyl)(4-piperidinyl)methanone in the presence of sodium carbonate . The reaction mixture is then filtered, and the filtrate is evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and 5% of methanol as eluent .


Molecular Structure Analysis

The molecular formula of Milenperone is C22H23ClFN3O2 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Milenperone molecule .


Physical And Chemical Properties Analysis

The molecular weight of Milenperone is 415.89 . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Management of Aggressive Behavior in Alcoholics and Epileptics

Milenperone has been evaluated for its efficacy in managing aggressive behavior in both alcoholics and epileptics. In a study involving thirty-four patients, significant improvements were recorded in controlling symptoms like tyrannical and rebellious behavior, aggressive speech and actions, impulsivity, egotism, irritability, use of bad language, and bad temper. The patients, including both outpatients and inpatients, showed comparable improvements when treated with milenperone, either as adjuvant or monotherapy. Notably, no significant side-effects were reported in this investigation (Gelders, Reyntjens, & Aerts, 1984).

2. Reducing Aggressiveness in Psychogeriatric Patients

Milenperone's antiaggressive action was also studied in non-psychotic psychogeriatric patients. In a double-blind randomized pilot study, milenperone was added to existing medication of the patients. This addition led to a decrease in aggressiveness scores significantly on the Paranoid Belligerence Scale. The study highlighted that the improvement in aggressiveness scores was more apparent when the dose of milenperone was increased, indicating its dose-dependent effectiveness (De Cuyper, Van Praag, & Verstraeten, 1985).

3. Effects on Aggressive Behavior of Oligophrenic Patients

Another study investigated the effects of milenperone on the aggressive behavior of oligophrenic patients. This double-blind randomized pilot study compared milenperone with a placebo. While the aggressiveness scores decreased more in the milenperone group compared to the placebo group, the difference was not statistically significant. The study suggested that the lack of significant results might be due to the high standard deviations and the small number of patients per group. However, it's important to note that the severity and frequency of side effects remained almost unchanged, suggesting a good tolerance of the drug (De Cuyper, Van Praag, & Verstraeten, 1985).

properties

IUPAC Name

6-chloro-3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O2/c23-17-4-7-20-19(14-17)25-22(29)27(20)11-1-10-26-12-8-16(9-13-26)21(28)15-2-5-18(24)6-3-15/h2-7,14,16H,1,8-13H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBESQBZOXMCXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=C(C=C(C=C4)Cl)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208560
Record name Milenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milenperone

CAS RN

59831-64-0
Record name Milenperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59831-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milenperone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Milenperone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.297
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MILENPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GC5JKP4BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 5.5 parts of 3-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl methanesulfonate, 3.6 parts of (4-fluorophenyl) (4-piperidinyl) methanone, 6 parts of sodium carbonate and 80 parts of 4-methyl-2-pentanone is stirred and refluxed overnight. After cooling, the reaction mixtue is filtered and the filtrate is evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and 5% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from 4-methyl-2-pentanone. The product is filtered off and recrystallized from 4-methyl-2-pentanone, yielding 0.6 parts (10%) of 5-chloro-1-{3-[4-(4-fluorobenzoyl)-1-piperidinyl] propyl} -1,3-dihydro-2H-benzimidazol-2-one; mp. 163.7° C.
Name
3-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Milenperone
Reactant of Route 2
Reactant of Route 2
Milenperone
Reactant of Route 3
Milenperone
Reactant of Route 4
Milenperone
Reactant of Route 5
Reactant of Route 5
Milenperone
Reactant of Route 6
Milenperone

Citations

For This Compound
65
Citations
H De Cuyper, HM Van Praag, D Verstraeten - Neuropsychobiology, 1985 - karger.com
… , 2 from the milenperone group and 1from the placebo group. In this study, milenperone was added … scores had decreased more in the milenperone group than in the placebo group, the …
Number of citations: 17 karger.com
H De Cuyper, HM Van Praag, D Verstraeten - Neuropsychobiology, 1985 - karger.com
… side effects of a new neuroleptic, milenperone, were evaluated in 20 non… In this study, milenperone was added to the existing … The addition of milenperone to the preexisting medication …
Number of citations: 14 karger.com
YG Gelders, AJ Reyntjens, TJ Aerts - Acta Psychiatrica Belgica, 1984 - europepmc.org
Thirty-four patients took part in an 8-week open investigation aimed at evaluating the efficacy of low oral doses of milenperone as non-sedative neuroleptic drug in the management of …
Number of citations: 6 europepmc.org
M Froimowitz, V Cody - Drug design and discovery, 1997 - europepmc.org
… , as a representative butyrophenone, and milenperone and R48455, as related compounds … The conformations of milenperone and R48455 were also consistent with the two putative …
Number of citations: 4 europepmc.org
LEJ Kennis, J Vandenberk, JM Boey… - Drug development …, 1986 - Wiley Online Library
… milenperone for the three receptors were in a narrow concentration range, but declenperone was relatively more active on S2-receptors, and milenperone … Milenperone was by far the …
Number of citations: 48 onlinelibrary.wiley.com
M Goiny, K Uvnäs-Moberg, S Cekan - Psychopharmacology, 1986 - Springer
… The present study shows that other dopamine antagonists (chlorpromazine, milenperone) share the property of haloperidol to increase cortisol levels. The site and mechanism of this …
Number of citations: 6 link.springer.com
AAHP Megens, LEJ Kennis - Progress in medicinal chemistry, 1996 - Elsevier
Publisher Summary This chapter describes the historical development (including syntheses) and pharmacological profile of risperidone, and investigates to what extent its basic …
Number of citations: 16 www.sciencedirect.com
LS Schneider, VE Pollock… - Journal of the American …, 1990 - Wiley Online Library
Prior qualitative literature reviews about the use of neuroleptics in dementia suggest that they are “modestly effective” in treating agitation and that no single neuroleptic is better than …
Number of citations: 886 agsjournals.onlinelibrary.wiley.com
T Rohanda, ES Fondjob - 2018 - researchgate.net
The chemistry of macrocyclic compounds have attracted much attention during the past few decades, and because of the search for new complexing agents, molecular receptors are …
Number of citations: 0 www.researchgate.net
J Pharmaceutica - Basic Medical Information, 1980
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.